molecular formula C17H15NO2 B14567129 (4E)-4-[(2-Methylphenyl)imino]-1-phenylbutane-1,3-dione CAS No. 61756-18-1

(4E)-4-[(2-Methylphenyl)imino]-1-phenylbutane-1,3-dione

Cat. No.: B14567129
CAS No.: 61756-18-1
M. Wt: 265.31 g/mol
InChI Key: FBOAEWFROYRJDZ-UHFFFAOYSA-N
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Description

(4E)-4-[(2-Methylphenyl)imino]-1-phenylbutane-1,3-dione is an organic compound characterized by its unique structure, which includes a phenyl group, a methylphenyl group, and an imino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-[(2-Methylphenyl)imino]-1-phenylbutane-1,3-dione typically involves the condensation of 2-methylbenzaldehyde with 1-phenylbutane-1,3-dione under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-[(2-Methylphenyl)imino]-1-phenylbutane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imino group to an amine group.

    Substitution: The phenyl and methylphenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed.

Major Products Formed

    Oxidation: Formation of oxides and carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4E)-4-[(2-Methylphenyl)imino]-1-phenylbutane-1,3-dione is used as a precursor for synthesizing more complex molecules. It serves as an intermediate in organic synthesis and is valuable in the study of reaction mechanisms.

Biology

The compound is studied for its potential biological activity. Researchers investigate its interactions with biological molecules and its effects on cellular processes.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure makes it a valuable component in various formulations.

Mechanism of Action

The mechanism of action of (4E)-4-[(2-Methylphenyl)imino]-1-phenylbutane-1,3-dione involves its interaction with molecular targets such as enzymes and receptors. The imino group can form hydrogen bonds with active sites, influencing the activity of enzymes. The compound may also interact with cellular pathways, modulating biological processes.

Comparison with Similar Compounds

Similar Compounds

  • (4E)-4-[(2-Chlorophenyl)imino]-1-phenylbutane-1,3-dione
  • (4E)-4-[(2-Bromophenyl)imino]-1-phenylbutane-1,3-dione
  • (4E)-4-[(2-Fluorophenyl)imino]-1-phenylbutane-1,3-dione

Uniqueness

Compared to its analogs, (4E)-4-[(2-Methylphenyl)imino]-1-phenylbutane-1,3-dione exhibits unique reactivity due to the presence of the methyl group, which can influence its electronic properties and steric effects. This makes it a distinct compound with specific applications and reactivity profiles.

Properties

CAS No.

61756-18-1

Molecular Formula

C17H15NO2

Molecular Weight

265.31 g/mol

IUPAC Name

4-(2-methylphenyl)imino-1-phenylbutane-1,3-dione

InChI

InChI=1S/C17H15NO2/c1-13-7-5-6-10-16(13)18-12-15(19)11-17(20)14-8-3-2-4-9-14/h2-10,12H,11H2,1H3

InChI Key

FBOAEWFROYRJDZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N=CC(=O)CC(=O)C2=CC=CC=C2

Origin of Product

United States

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